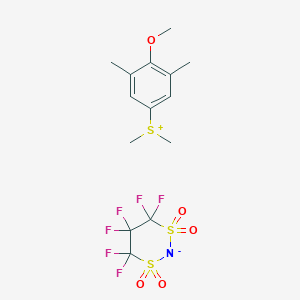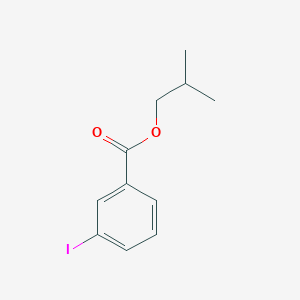
Isobutyl 3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3-iodobenzoate is an organic compound with the molecular formula C11H13IO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with isobutyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 3-iodobenzoate can be synthesized through the esterification of 3-iodobenzoic acid with isobutyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and organometallic derivatives.
Oxidation Reactions: Products include 3-iodobenzoic acid.
Reduction Reactions: Products include isobutyl 3-iodobenzyl alcohol.
Scientific Research Applications
Isobutyl 3-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of radiolabeled compounds for diagnostic imaging and radiotherapy.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme mechanisms and protein labeling.
Mechanism of Action
The mechanism of action of isobutyl 3-iodobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The iodine atom in the compound can participate in halogen bonding, which enhances its binding affinity to target molecules. Additionally, the ester group can undergo hydrolysis to release the active 3-iodobenzoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzoic Acid: Similar structure but lacks the ester group.
Isobutyl Benzoate: Similar structure but lacks the iodine atom.
3-Iodoanisole: Similar structure but has a methoxy group instead of the ester group.
Uniqueness
Isobutyl 3-iodobenzoate is unique due to the presence of both the iodine atom and the ester group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its potential for radiolabeling and diagnostic applications, while the ester group provides versatility in organic synthesis.
Properties
Molecular Formula |
C11H13IO2 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
2-methylpropyl 3-iodobenzoate |
InChI |
InChI=1S/C11H13IO2/c1-8(2)7-14-11(13)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
VYGWZEWISUMZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


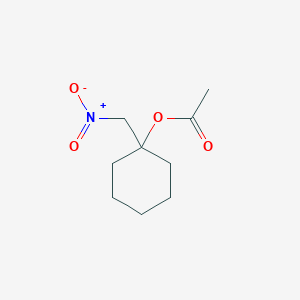
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)

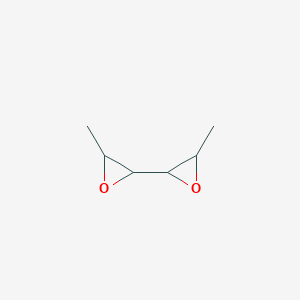
![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)

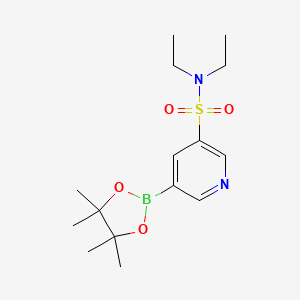


![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
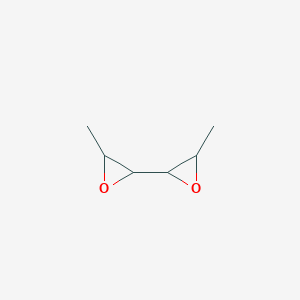
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
